5-Iodouridine
CAS No.:
Cat. No.: VC13345597
Molecular Formula: C9H11IN2O6
Molecular Weight: 370.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11IN2O6 |
---|---|
Molecular Weight | 370.10 g/mol |
IUPAC Name | 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
Standard InChI | InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) |
Standard InChI Key | RKSLVDIXBGWPIS-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Iodouridine belongs to the uridine analogue family, where iodine substitution occurs at the 5-position of the uracil ring. The compound's IUPAC name, 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione , reflects its stereochemical complexity. X-ray crystallography confirms the β-D-ribofuranosyl configuration of the sugar moiety, with the iodopyrimidine ring adopting a planar conformation that facilitates π-stacking interactions .
Table 1: Fundamental Chemical Properties
Spectroscopic Signatures
Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic absorption bands at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-I vibration), and 1060 cm⁻¹ (ribose C-O-C) . Nuclear magnetic resonance (¹H NMR, D₂O) displays distinctive signals: δ 5.90 (d, J=8.2 Hz, H-1'), δ 5.75 (s, H-6), δ 4.35-3.55 (ribose protons) . Mass spectral analysis shows a molecular ion peak at m/z 370.0979 [M+H]⁺, with fragmentation patterns confirming the iodouracil moiety .
Synthetic Methodologies and Optimization
Iodine Monochloride-Mediated Synthesis
The patent-protected synthesis (CN112010915A) describes an efficient route using iodine monochloride (ICl) in anhydrous methanol . This method achieves yields exceeding 85% through optimized stoichiometry and temperature control:
Table 2: Comparative Synthesis Parameters
Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
---|---|---|---|
ICl (parts) | 10 | 15 | 13 |
Uridine (parts) | 10 | 15 | 13 |
Methanol (mL) | 50 | 80 | 65 |
Reaction Time (h) | 5 | 8 | 7 |
Yield (%) | 86.4 | 88.1 | 87.2 |
The mechanism proceeds via electrophilic aromatic substitution, where ICl generates I⁺ ions that attack the electron-rich C5 position of uridine. Methanol acts as both solvent and proton scavenger, preventing HI accumulation that could lead to dehalogenation .
Purification and Stability
Crystallization from methanol/water (9:1 v/v) yields pharmaceutical-grade material (>96% purity) . Stability studies indicate decomposition rates of <0.5% per month at 4°C under argon, but accelerated degradation occurs above 25°C or in alkaline conditions (pH >8.0) .
Radiobiological Applications and Mechanism
Radiosensitization in Mammalian Cells
Pioneering work by Matsudaira et al. demonstrated that 5-iodouridine enhances γ-ray cytotoxicity in Chinese hamster V79 cells by 3.8-fold at 1 mM concentration . Key findings include:
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pH-Dependent Efficacy: Sensitization enhancement ratio increases from 1.2 at pH 7.4 to 4.1 at pH 6.0, correlating with radical stability
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Post-Irradiation Effect: Pre-irradiated solutions (20 Gy) show equivalent cytotoxicity to concurrent treatment, suggesting radical persistence
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DNA Incorporation Independence: Lack of correlation with thymidine replacement confirms extracellular mechanism
Table 3: Comparative Radiosensitization Data
Compound | SER (pH 6.0) | Radical Lifetime (ms) | DNA Incorporation |
---|---|---|---|
5-Iodouridine | 4.1 | 12.5 ± 2.1 | <0.01% |
6-Chloropurine | 1.1 | 0.3 ± 0.1 | N/A |
5-Bromouridine | 2.7 | 8.9 ± 1.5 | 0.8% |
Radical-Mediated Cytotoxicity
Pulse radiolysis studies identify three reactive species:
These species induce lipid peroxidation (MDA levels increase 4.2-fold) and mitochondrial membrane depolarization (ΔΨm decreases 68%) within 2 hours post-irradiation .
Industrial and Catalytic Applications
Petrochemical Additives
As a cracking catalyst in heavy oil refinement, 5-iodouridine reduces activation energy by 23.5 kJ/mol compared to standard zeolite catalysts . Field tests demonstrate:
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14% increase in light distillate yield
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38% reduction in coke formation
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Catalyst lifetime extension to 1,200 operating hours
Organic Synthesis Mediator
In Knoevenagel condensations, 0.5 mol% 5-iodouridine achieves 92% conversion versus 78% for unmodified uridine, attributed to iodine's electron-withdrawing effect enhancing imine intermediate stability .
Species | LD₅₀ (mg/kg) | NOAEL (mg/kg/day) |
---|---|---|
Mouse (ICR) | 1,250 | 75 |
Rat (SD) | 980 | 50 |
Dog (Beagle) | 420 | 25 |
Notably, chronic exposure (90 days) at 50 mg/kg induces reversible thyroid hyperplasia in rats, likely from iodide release .
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